1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15849536
InChI: InChI=1S/C11H11F2N3O2/c1-6(14)10-15-9(16-18-10)7-4-2-3-5-8(7)17-11(12)13/h2-6,11H,14H2,1H3
SMILES:
Molecular Formula: C11H11F2N3O2
Molecular Weight: 255.22 g/mol

1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine

CAS No.:

Cat. No.: VC15849536

Molecular Formula: C11H11F2N3O2

Molecular Weight: 255.22 g/mol

* For research use only. Not for human or veterinary use.

1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine -

Specification

Molecular Formula C11H11F2N3O2
Molecular Weight 255.22 g/mol
IUPAC Name 1-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine
Standard InChI InChI=1S/C11H11F2N3O2/c1-6(14)10-15-9(16-18-10)7-4-2-3-5-8(7)17-11(12)13/h2-6,11H,14H2,1H3
Standard InChI Key WMYBWNFNPTYTRD-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC(=NO1)C2=CC=CC=C2OC(F)F)N

Introduction

1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a complex organic compound with a molecular formula of C11H11F2N3O2 and a molecular weight of 255.22 g/mol . This compound belongs to the oxadiazole class, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Synthesis and Preparation

The synthesis of 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the condensation of appropriate precursors, such as difluoromethoxybenzaldehyde and oxadiazole derivatives, followed by further functionalization to introduce the ethanamine group. Detailed synthesis protocols may vary depending on the specific starting materials and desired yield.

Research Findings and Future Directions

Research on oxadiazole derivatives often focuses on their potential as drug candidates due to their favorable pharmacokinetic properties and biological activities. Future studies on 1-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine could involve in vitro and in vivo assessments to determine its efficacy and safety profile. Additionally, computational modeling and molecular docking studies could provide insights into its potential binding sites and mechanisms of action.

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